molecular formula C5H12N2O B1316675 N-methyl-2-(methylamino)propanamide CAS No. 63095-84-1

N-methyl-2-(methylamino)propanamide

Cat. No.: B1316675
CAS No.: 63095-84-1
M. Wt: 116.16 g/mol
InChI Key: GFQCCPONSFHKMZ-UHFFFAOYSA-N
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Description

Contextualizing N-methyl-2-(methylamino)propanamide within Amide and Amine Chemistry

This compound is classified as both an amide and an amine. lumenlearning.comlibretexts.org This dual functionality stems from its distinct structural components. The presence of a nitrogen atom bonded to a carbonyl group (a carbon-oxygen double bond) defines it as an amide. lumenlearning.comlibretexts.orgdiplomatacomercial.com Additionally, the compound contains a nitrogen atom bonded to a hydrocarbon framework, which categorizes it as an amine. lumenlearning.comlibretexts.org This unique combination of both an amide and an amine functional group within the same molecule gives it a distinctive set of chemical properties. The general chemical synthesis of amides involves the reaction of a carboxylic acid with an amine. organicchemexplained.com

Significance of Amide and Amine Functional Groups in Diverse Chemical Systems

Amide and amine functional groups are fundamental in a vast array of chemical and biological systems. Amides are notably stable and are crucial components of many pharmaceuticals. organicchemexplained.comresearchgate.net They are integral to the structure of proteins, where the amide linkage is known as a peptide bond, formed between amino acids. lumenlearning.comlibretexts.orgorganicchemexplained.com The stability of the amide bond is a key factor in the structure and function of these vital biological macromolecules. organicchemexplained.com

Amines are characterized by the presence of a lone pair of electrons on the nitrogen atom, which confers basic properties to these compounds. lumenlearning.comlibretexts.org This feature plays a significant role in their chemical reactivity. Like amides, amines are found in a wide variety of important molecules, including vitamins, dyes, polymers, and numerous medications. lumenlearning.comlibretexts.org Their presence is also critical in essential biological molecules such as amino acids, neurotransmitters, and hormones. lumenlearning.com

Overview of Key Research Trajectories and Potential Academic Contributions

This compound and related structures are subjects of ongoing scientific investigation. Research has explored their potential as ligands that can interact with and modulate the activity of specific proteins or enzymes. smolecule.com This interaction with biological targets suggests potential for further investigation in medicinal chemistry. smolecule.com

Derivatives of similar propanamide compounds have been noted for their potential antimicrobial and antitumor activities in preliminary studies. The versatility of the amide and amine groups allows for various chemical modifications, which can in turn influence the biological activity of the resulting molecules. This opens up avenues for structure-activity relationship (SAR) studies, where systematic changes to the molecule's structure can be correlated with changes in its biological effects.

The synthesis of amides remains an active area of research, with a focus on developing more efficient and environmentally friendly methods. researchgate.net The study of compounds like this compound can contribute to this field by providing insights into the reactivity and potential applications of molecules containing these important functional groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-(methylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-4(6-2)5(8)7-3/h4,6H,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQCCPONSFHKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566009
Record name N,N~2~-Dimethylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63095-84-1
Record name N,N~2~-Dimethylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations of N Methyl 2 Methylamino Propanamide

Fundamental Reaction Types

The reactivity of N-methyl-2-(methylamino)propanamide is dictated by the interplay of its amine and amide functionalities. This section details the primary reactions this compound is expected to undergo.

Oxidation Reactions and Associated Product Distributions

The oxidation of this compound can occur at several positions, primarily at the nitrogen atoms and the α-carbon to the amine. The distribution of products is dependent on the oxidizing agent and reaction conditions.

The secondary amine is susceptible to oxidation to form a hydroxylamine (B1172632) or a nitrone. Further oxidation can lead to cleavage of the N-alkyl group, a process known as N-dealkylation, which would yield 2-(methylamino)propanamide (B1601344) and formaldehyde (B43269). nih.gov The tertiary amide nitrogen can be oxidized to an N-oxide. nih.gov

Oxidation can also occur at the α-carbon of the secondary amine, which can lead to the formation of an iminium ion intermediate. This intermediate can then be hydrolyzed to yield an aldehyde or further oxidized to form a new amide functionality. A review of direct methods to access the amide functionality highlights the oxidation of the α-carbon of an amine as a key strategy. rsc.org

Oxidizing AgentPotential Product(s)
Hydrogen PeroxideN-oxide of the tertiary amide, hydroxylamine
Peroxy acidsN-oxide of the tertiary amide, hydroxylamine
Ruthenium complexesN-dealkylation products, α-oxo-amide
OzoneN-dealkylation products, cleavage of the carbon backbone

Reduction Reactions and Resulting Amine Derivatives

The amide functional group in this compound can be reduced to an amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comucalgary.cachemistrysteps.comlibretexts.orgyoutube.com This reaction is a standard transformation in organic synthesis and proceeds via a nucleophilic attack of a hydride ion on the carbonyl carbon of the amide. ucalgary.cayoutube.com

The mechanism involves the formation of a tetrahedral intermediate, which then collapses to form an iminium ion. A second hydride transfer to the iminium ion yields the final amine product. masterorganicchemistry.comyoutube.com The reduction of this compound is expected to yield N¹,N²-dimethylpropane-1,2-diamine.

Reducing AgentProduct
Lithium Aluminum Hydride (LiAlH₄)N¹,N²-dimethylpropane-1,2-diamine
Borane (BH₃)N¹,N²-dimethylpropane-1,2-diamine

Nucleophilic Substitution Reactions Involving the Amide Moiety

The amide group of this compound can undergo nucleophilic acyl substitution, most notably hydrolysis, under acidic or basic conditions. This reaction involves the cleavage of the amide bond.

Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl group towards nucleophilic attack by water. The subsequent collapse of the tetrahedral intermediate leads to the formation of 2-(methylamino)propanoic acid and methylammonium (B1206745) ion.

Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the methylamide anion, which is subsequently protonated by the solvent to yield methylamine (B109427) and the carboxylate salt of 2-(methylamino)propanoic acid.

ConditionProducts
Acidic Hydrolysis (e.g., HCl, H₂O)2-(methylamino)propanoic acid and methylammonium chloride
Basic Hydrolysis (e.g., NaOH, H₂O)Sodium 2-(methylamino)propanoate and methylamine

Cyclization Processes and Heterocycle Formation

The presence of two nitrogen atoms in a 1,2-relationship within the reduced form of the parent compound, or the potential for intramolecular reactions, allows for the formation of various heterocyclic structures.

Synthesis of Hexahydro-4-pyrimidinones

While this compound itself does not directly form a hexahydropyrimidinone, its reduction product, N¹,N²-dimethylpropane-1,2-diamine, can serve as a precursor. The synthesis of hexahydropyrimidines can be achieved through the reaction of 1,3-diamines with aldehydes or ketones. In a related context, N-acyl-N'-aryl-1,3-propanediamines have been shown to undergo ring closure with formaldehyde to yield N-acyl-N'-arylhexahydropyrimidines. researchgate.net By analogy, N¹,N²-dimethylpropane-1,2-diamine could react with a suitable carbonyl compound, such as formaldehyde, to form a tetrahydropyrimidine, which upon oxidation could potentially yield a hexahydro-4-pyrimidinone derivative.

Formation of Oxazolidines from Related Systems

Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen. The formation of oxazolidines typically involves the condensation of a 1,2-amino alcohol with an aldehyde or ketone. mdpi.com While this compound does not possess a hydroxyl group, its derivatives could be envisioned to undergo cyclization to form related heterocyclic systems. For instance, if the amide were hydrolyzed to the corresponding carboxylic acid, subsequent reduction could yield a 1,2-amino alcohol. This amino alcohol could then be reacted with an aldehyde to form an oxazolidine. scirp.orgorganic-chemistry.org Furthermore, N-methyl amino acids can be converted to 5-oxazolidinones, which are versatile intermediates for the synthesis of N-methylated peptides. researchgate.net

Cyclization to Imidazolin-4-ones and Related Structures

The chemical architecture of this compound contains the necessary functionalities to undergo intramolecular cyclization reactions, leading to the formation of heterocyclic structures such as imidazolin-4-ones. This transformation is a key pathway in its chemical reactivity profile. The presence of a secondary amine and an amide group within the same molecule allows for an intramolecular condensation reaction.

The process is typically initiated by the activation of the amide carbonyl group, making it more susceptible to nucleophilic attack by the secondary amine. This intramolecular reaction results in the formation of a five-membered ring, characteristic of the imidazolin-4-one core. The reaction can be influenced by various factors, including temperature, pH, and the presence of catalysts.

Chemoselectivity and Regioselectivity in Cyclization Reactions

In the context of cyclization reactions involving molecules with multiple functional groups, such as this compound, chemoselectivity and regioselectivity are critical considerations. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the preferential formation of one constitutional isomer over another.

For this compound, the primary cyclization pathway involves the nucleophilic attack of the secondary amine onto the amide carbonyl carbon. However, other potential, though less favorable, reactions could occur under different conditions. The inherent nucleophilicity of the secondary amine and the electrophilicity of the amide carbonyl carbon are the primary determinants of the observed chemoselectivity.

Regioselectivity in the cyclization of this compound to form an imidazolin-4-one is generally high due to the defined connectivity of the atoms in the starting material, leading to the formation of a specific five-membered ring structure. Studies on related systems have demonstrated that the regioselectivity of such cyclizations can be influenced by the nature of substituents and reaction conditions. For instance, in [3+2] cycloaddition reactions, which also involve the formation of five-membered rings, the electronic properties of the reactants play a crucial role in determining the regiochemical outcome. mdpi.comresearchgate.net

Elucidation of Reaction Mechanisms

Role of Functional Groups as Nucleophiles and Hydrogen Bond Donors

The reactivity of this compound is fundamentally governed by the properties of its constituent functional groups: a secondary amine and a primary amide.

Nucleophilicity of the Amine Group: The secondary amine group possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. makingmolecules.com This nucleophilicity is central to its ability to initiate intramolecular cyclization reactions. The nitrogen atom can attack electrophilic centers, most notably the carbonyl carbon of the amide group within the same molecule.

Hydrogen Bonding: Both the secondary amine (N-H) and the primary amide (N-H and C=O) are capable of participating in hydrogen bonding. libretexts.org The N-H groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. libretexts.orglumenlearning.com These interactions are crucial in stabilizing the molecule's conformation and can influence its reactivity by pre-organizing the structure for cyclization. Hydrogen bonding can also play a role in mediating proton transfer steps during reactions. libretexts.orgnih.gov

Functional GroupRole in Reactivity
Secondary AmineNucleophile, Hydrogen Bond Donor/Acceptor
Primary AmideElectrophilic Center (Carbonyl), Hydrogen Bond Donor/Acceptor

Proton Transfer Dynamics and Their Influence on Reactivity

Proton transfer is a critical elementary step in many of the reactions involving this compound, particularly in its cyclization to imidazolin-4-ones. The movement of protons between the amine and amide groups, or involving solvent molecules, can significantly impact the reaction rate and mechanism.

Identification and Characterization of Reaction Intermediates

The elucidation of a reaction mechanism often hinges on the detection and characterization of transient intermediates. nih.govrsc.org For the cyclization of this compound, a key intermediate would be the tetrahedral species formed after the nucleophilic attack of the secondary amine on the amide carbonyl carbon.

This tetrahedral intermediate is typically unstable and readily collapses to form the final imidazolin-4-one product through the elimination of a water molecule. The characterization of such short-lived intermediates is challenging and often requires specialized analytical techniques. nih.govnih.gov Methods like mass spectrometry and advanced spectroscopic techniques can be employed to detect and gain structural information about these transient species. nih.govrsc.org For example, studies on other organic reactions have successfully used techniques like laser desorption/ionization coupled with mass spectrometry to identify previously undetected reaction intermediates. nih.gov

Potential IntermediateDescription
Tetrahedral IntermediateFormed from the nucleophilic attack of the secondary amine on the amide carbonyl. It is a key transient species in the cyclization pathway.
Protonated SpeciesIntermediates formed during proton transfer steps, which can influence the reaction's progression. rsc.org

Kinetic Studies of Formation and Decomposition Reactions

Kinetic studies provide quantitative insights into the rates of chemical reactions and the factors that influence them. For this compound, kinetic analysis of its formation and decomposition pathways, particularly its cyclization, is essential for a complete mechanistic understanding.

By monitoring the concentration of the reactant and product over time under various conditions (e.g., temperature, pH, catalyst concentration), the rate law for the reaction can be determined. This information, combined with the identification of intermediates and an understanding of the role of functional groups, allows for the proposal of a detailed reaction mechanism. Kinetic studies on the nitrosation of related amides have revealed that these reactions can be subject to general base catalysis and exhibit significant solvent isotope effects, pointing to the importance of proton transfer in the rate-determining step. rsc.org Similar investigations on the cyclization of this compound would be invaluable in elucidating its reaction mechanism.

Coordination Chemistry of N Methyl 2 Methylamino Propanamide and Its Role As a Ligand

Ligand Design Principles and Coordination Modes

N-methyl-2-(methylamino)propanamide is structurally predisposed to act as a bidentate ligand, capable of forming a stable five-membered chelate ring with a metal ion. The two potential donor sites are the nitrogen atom of the secondary amine and the oxygen atom of the amide carbonyl group. However, under certain conditions, particularly with metal ions that favor nitrogen donors, coordination may occur through both the amine and the amide nitrogen atoms. beloit.edulibretexts.org The deprotonation of the amide nitrogen is often facilitated by the presence of a metal ion, a phenomenon well-documented for copper(II) and nickel(II) complexes. acs.org

The primary coordination modes anticipated for this compound are:

N,O-bidentate coordination: This is the most probable coordination mode under neutral or mildly acidic conditions. The ligand would coordinate to a metal center through the lone pair of electrons on the secondary amine nitrogen and the carbonyl oxygen of the amide group. This forms a stable five-membered ring, a favored conformation in coordination chemistry. wikipedia.org

N,N'-bidentate coordination: In the presence of a strong base or with metal ions that have a high affinity for nitrogen donors and can promote amide deprotonation, the ligand can coordinate through both the secondary amine nitrogen and the deprotonated amide nitrogen. acs.org This mode of coordination results in a planar, rigid chelate ring.

The choice between these coordination modes is influenced by several factors including the nature of the metal ion, the pH of the reaction medium, and the solvent used. For instance, hard metal ions would favor the N,O coordination, while softer metal ions might show a preference for N,N' coordination under appropriate conditions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through the reaction of a metal salt with the ligand in a suitable solvent. wikipedia.orgnih.gov The stoichiometry of the resulting complexes, typically ML₂ or ML₃, will depend on the coordination number and preferred geometry of the metal ion. For example, square planar metal ions like Pd(II) and Pt(II) are expected to form [M(ligand)₂] complexes, while octahedral metal ions such as Co(II), Ni(II), and Cu(II) would likely form [M(ligand)₂X₂] or [M(ligand)₃] complexes, where X is a monodentate ligand like a halide or a solvent molecule. oup.com

The characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to determine the coordination mode of the ligand. In N,O-coordination, a shift of the C=O stretching vibration to a lower frequency is expected upon complexation, indicating the coordination of the carbonyl oxygen. For N,N'-coordination, the N-H stretching vibration of the amide would disappear upon deprotonation, and a shift in the C-N stretching frequency would be observed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites can confirm the binding of the ligand to the metal ion.

UV-Visible Spectroscopy: The d-d electronic transitions observed in the UV-Vis spectra of transition metal complexes provide information about the coordination geometry and the ligand field strength.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure of the metal complexes, revealing bond lengths, bond angles, and the precise coordination environment of the metal ion.

Table 1: Hypothetical Spectroscopic Data for Metal Complexes of this compound
ComplexCoordination ModeKey IR Bands (cm⁻¹)UV-Vis λmax (nm)1H NMR (ppm, change from free ligand)
[Ni(C₅H₁₂N₂O)₂(H₂O)₂]Cl₂N,O-bidentateν(C=O) ~1630 (shift from ~1660)~380, ~630, ~1050Δδ(N-H) ~+0.5, Δδ(Cα-H) ~+0.3
[Cu(C₅H₁₁N₂O)₂]N,N'-bidentateν(N-H) absent~550Δδ(N-CH₃) ~+0.4, Δδ(Cα-H) ~+0.2
[Pd(C₅H₁₂N₂O)₂]Cl₂N,O-bidentateν(C=O) ~1625 (shift from ~1660)~350Δδ(N-H) ~+0.6, Δδ(Cα-H) ~+0.4

Influence of the Amide and Amine Functionalities on Chelation

The presence of both an amine and an amide group within the same molecule creates a versatile chelating agent. The secondary amine group is a relatively strong Lewis base and readily forms coordinate bonds with a wide range of metal ions. The amide group, on the other hand, is a weaker donor through its carbonyl oxygen. However, the ability of the amide proton to be displaced allows for the formation of a strong metal-nitrogen bond with the deprotonated amide. acs.org

The chelate effect, which describes the enhanced stability of complexes containing chelate rings compared to those with monodentate ligands, is a significant factor in the coordination chemistry of this compound. The formation of a five-membered ring upon chelation is entropically favored. beloit.edu

The pH of the medium plays a crucial role in determining which functional group participates in coordination. At low pH, the amine group will be protonated, potentially hindering its coordination ability. Conversely, at higher pH, the deprotonation of the amide group is facilitated, promoting N,N'-coordination. The interplay between the pKa of the secondary amine and the metal-ion-promoted deprotonation of the amide dictates the species present in solution at a given pH.

Electronic and Steric Factors in Metal-Ligand Interactions

The stability and structure of metal complexes with this compound are governed by a delicate balance of electronic and steric effects.

Electronic Factors: The electron-donating ability of the secondary amine nitrogen makes it a strong σ-donor. The amide group, when coordinated through the oxygen, is also a σ-donor, though weaker than the amine. Upon deprotonation, the amide nitrogen becomes a very strong σ- and π-donor, which can significantly influence the electronic properties of the metal center. The nature of the metal ion itself is a key electronic factor. For example, class 'a' metal ions (hard acids) will prefer coordination with the hard oxygen and nitrogen donors, while class 'b' metal ions (soft acids) may favor coordination with the softer, deprotonated amide nitrogen. wikipedia.org

Steric Factors: The presence of a methyl group on the amine nitrogen and two methyl groups on the α-carbon introduces some steric bulk around the coordination sites. This steric hindrance can influence the coordination geometry and the stability of the resulting complexes. For instance, the steric clash between the methyl groups and other ligands or the ligand itself in a multi-ligand complex could favor a particular isomeric form (e.g., trans over cis). researchgate.net N-alkylation of amine ligands is a known strategy to modulate the steric environment around a metal center, which in turn can affect the catalytic activity and selectivity of the complex. researchgate.net

Table 2: Influence of Electronic and Steric Factors on Complex Formation
FactorInfluence on CoordinationExpected Outcome for this compound Complexes
Electronic: Metal Ion Hardness Hard metals prefer hard donors (O, N-amine). Soft metals can coordinate to softer donors (N-amide).Hard metals (e.g., Fe³⁺, Cr³⁺) likely form N,O-coordinated complexes. Borderline/soft metals (e.g., Cu²⁺, Pd²⁺) can form both N,O and N,N' complexes.
Electronic: Ligand Field Stabilization Energy (LFSE) Influences the preferred coordination geometry for transition metals.For d⁸ ions like Ni²⁺, square planar geometry with N,N' coordination can be highly stabilized.
Steric: N-Methyl Group Increases steric bulk around the amine donor site compared to a primary amine.May lead to longer metal-amine bond lengths and can influence the cis/trans isomerism in square planar or octahedral complexes.
Steric: Gem-Dimethyl Group Restricts the conformational flexibility of the chelate ring.Enforces a more rigid five-membered ring structure upon chelation.

Applications in Advanced Organic Synthesis As a Reagent, Catalyst, or Intermediate

Utilization as a Reagent in Organic Transformations

While the core structure of N-methyl-2-(methylamino)propanamide suggests potential reactivity, its specific use as a primary reagent or catalyst in major organic transformations is not extensively documented in mainstream chemical literature. However, the functional groups it possesses are central to key synthetic operations.

The formation of amide bonds is a cornerstone of organic and medicinal chemistry. This transformation typically requires the activation of a carboxylic acid, which is then coupled with an amine. While this compound contains amine and amide functionalities, its role as a reagent to facilitate the coupling of other molecules is not established. The synthesis of N-methylated peptides, which are rich in structures similar to the target compound, often presents challenges and requires specialized coupling reagents like PyAOP or PyBOP/HOAt to achieve high yields, particularly when coupling an N-methylated amino acid to another. nih.gov The synthesis of N-methyl secondary amides can also be achieved through catalytic methods, such as using diboronic acid anhydride (B1165640) to promote the condensation of carboxylic acids with aqueous methylamine (B109427). rsc.org

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is frequently catalyzed by acids or bases. There is currently no significant research indicating that this compound possesses catalytic activity for this type of reaction.

Role as a Key Intermediate in Multi-step Syntheses

The most significant documented and potential use of this compound is as an intermediate or building block in the construction of more complex molecules. Its dual nitrogen functionality allows it to be incorporated into a variety of molecular scaffolds.

As a diamine-containing molecule, this compound is a viable precursor for creating complex organic structures. Synthetic intermediates containing amine functionalities are crucial in the convergent synthesis of natural products and other advanced targets. For example, the total synthesis of complex alkaloids like Mitomycin C relies on the strategic coupling of amine-containing fragments to build the core structure. nih.gov The dual nucleophilic nature of this compound makes it suitable for reactions that form heterocyclic rings, which are the basis of many complex frameworks.

The structure of this compound is particularly well-suited for the synthesis of nitrogen-rich molecules.

N-Methylated Peptides: N-methylation of the peptide backbone is a key strategy for enhancing the metabolic stability and cell permeability of peptide-based therapeutics. nih.govenamine.net As a derivative of N-methylalanine, this compound can serve as a building block in the solid-phase synthesis of such N-methyl-rich peptides. nih.gov

Heterocyclic Systems: Diamine derivatives are fundamental in the synthesis of nitrogen-containing heterocycles. Research on a related compound, N¹-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, has shown its utility in chemoselective reactions to form chiral hexahydro-4-pyrimidinones and oxazolidines. researchgate.net This demonstrates the potential of similar amino-amide structures to act as versatile intermediates for generating diverse heterocyclic scaffolds.

Development as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. nih.gov Derivatives of amino acids are common choices for this role. While pseudoephedrine has been a widely used chiral auxiliary, regulatory concerns have prompted the search for alternatives like pseudoephenamine, which has proven highly effective in controlling stereochemistry during alkylation reactions. nih.gov

In a similar vein, chiral aminopropanamide derivatives have been explored for their utility in asymmetric synthesis. For instance, N¹-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide has been utilized as a chiral auxiliary. researchgate.net Although the potential exists for a chiral version of this compound to serve in this capacity, its specific development and application as a chiral auxiliary are not widely reported in scientific literature.

Computational and Theoretical Investigations of N Methyl 2 Methylamino Propanamide

Ab Initio and Density Functional Theory (DFT) Calculations

There is a lack of published studies performing Ab Initio or Density Functional Theory (DFT) calculations specifically for N-methyl-2-(methylamino)propanamide. Such studies would be invaluable for providing fundamental insights into the molecule's electronic structure and energetics.

No research has been found that explores the reaction pathways and transition states of this compound using computational methods. This type of investigation is crucial for understanding its chemical reactivity, potential synthesis routes, and degradation mechanisms. For instance, studies on related but distinct molecules, such as the aminolysis of O-methyl-N-methylcarbamate, have utilized DFT to model reaction mechanisms, but this has not been extended to the target compound.

Similarly, there are no specific conformational analyses or stability predictions for this compound in the scientific literature. While computational studies on the conformational preferences of other N-methylated amides and amino acid analogues exist, these findings cannot be directly extrapolated to this compound due to the unique structural features of each molecule.

Molecular Dynamics Simulations (for understanding chemical interactions)

A search for molecular dynamics (MD) simulations focused on this compound yielded no specific results. MD simulations are a powerful tool for understanding the dynamic behavior of molecules and their interactions with their environment, such as solvents or biological macromolecules. While MD simulations have been extensively used to study peptides and other amides, this particular compound has not been the subject of such investigations.

In Silico Approaches for Structure-Reactivity Relationships

There is no available research on the use of in silico approaches to determine the structure-reactivity relationships of this compound. Quantitative Structure-Activity Relationship (QSAR) and other in silico models are vital for predicting the properties and activities of chemical compounds, but their application to this specific molecule has not been documented.

Predictive Modeling for Novel Analogues Design

Consistent with the lack of foundational computational studies, there is no literature on the use of predictive modeling for the design of novel analogues of this compound. This advanced stage of computational chemistry relies on a solid understanding of the parent molecule's structure-activity relationships, which is currently absent.

Analytical Methodologies for Structural and Mechanistic Elucidation in N Methyl 2 Methylamino Propanamide Research

Spectroscopic Techniques for Characterization and Reaction Monitoring

Spectroscopy provides detailed information about the molecular structure and functional groups present in N-methyl-2-(methylamino)propanamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. mdpi.com

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the protons of the methyl groups attached to the nitrogen atoms will have different chemical shifts from the protons of the methyl group on the propanamide backbone. docbrown.infoyoutube.com The integration of the peak areas provides a ratio of the number of protons in each unique environment. docbrown.info Furthermore, spin-spin coupling between adjacent non-equivalent protons leads to signal splitting, which reveals information about the connectivity of the atoms. docbrown.infoyoutube.com For example, the methine proton would be split by the protons of the adjacent methyl and amino groups.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and the nature of the atoms attached to it. For example, the carbonyl carbon of the amide group will appear at a significantly different chemical shift compared to the aliphatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O-~175
CH~2.8-3.2~55-60
CH₃ (on backbone)~1.1-1.3~18-22
N-CH₃ (amide)~2.7-2.9~26-30
N-CH₃ (amino)~2.3-2.5~33-37
NH~1.5-2.5-

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. pearson.com

Key characteristic absorption bands expected in the IR spectrum of this compound include:

N-H stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the secondary amine. The presence of hydrogen bonding can broaden this peak.

C-H stretch: Strong absorption bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the methyl and methine groups.

C=O stretch: A strong, sharp absorption band around 1630-1680 cm⁻¹ is characteristic of the carbonyl group in a secondary amide. pearson.com

N-H bend: An absorption band in the region of 1510-1570 cm⁻¹ can be attributed to the N-H bending vibration of the secondary amine.

C-N stretch: Absorption bands in the 1000-1350 cm⁻¹ range arise from the stretching vibrations of the C-N bonds.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Secondary AmineN-H Stretch3300 - 3500
AlkaneC-H Stretch2850 - 3000
AmideC=O Stretch1630 - 1680
Secondary AmineN-H Bend1510 - 1570
Amine/AmideC-N Stretch1000 - 1350

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. In MS, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). docbrown.infodocbrown.info

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula. docbrown.info

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner, and the analysis of the resulting fragment ions can help to confirm the structure. Common fragmentation pathways for amides and amines include cleavage alpha to the carbonyl group and the nitrogen atom. For this compound, characteristic fragments would be expected from the loss of methyl groups, the amino group, and cleavage of the propanamide backbone. docbrown.infodocbrown.info

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

Fragment Ion m/z Value Possible Origin
[M]⁺116Molecular Ion
[M - CH₃]⁺101Loss of a methyl group
[M - NHCH₃]⁺85Loss of the methylamino group
[CH₃CH(NHCH₃)CO]⁺101Cleavage of the N-methyl bond of the amide
[CH₃CHNHCH₃]⁺58Alpha-cleavage next to the secondary amine
[CONHCH₃]⁺58Cleavage of the bond between the alpha-carbon and the carbonyl group

Chromatographic Methods for Purity and Reaction Progress Assessment

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for monitoring the progress of a reaction. nih.gov

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used to assess the purity of this compound and to monitor the progress of its synthesis. libretexts.orgkhanacademy.org A small spot of the sample is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. khanacademy.org The plate is then placed in a developing chamber with a suitable mobile phase (a solvent or mixture of solvents). libretexts.org

The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. khanacademy.org The distance a compound travels up the plate is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. By comparing the Rf value of the product to that of the starting materials, the progress of the reaction can be easily monitored. The appearance of a new spot corresponding to the product and the disappearance of the starting material spots indicate the reaction is proceeding. The purity of the final compound can be assessed by the presence of a single spot.

Gas chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and thermally stable compounds like this compound. shimadzu.comingenieria-analitica.com In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the compound travels through the column, carried by an inert gas (the mobile phase), and interacts with the stationary phase coated on the column wall.

The time it takes for a compound to pass through the column and reach the detector is known as its retention time. The retention time is a characteristic property of a compound under a specific set of GC conditions (e.g., column type, temperature program, and carrier gas flow rate) and can be used for identification. The area under the peak in the chromatogram is proportional to the amount of the compound present, allowing for quantitative analysis. GC is particularly useful for determining the purity of this compound and for analyzing the composition of reaction mixtures. shimadzu.comingenieria-analitica.com The use of a flame ionization detector (FID) is common for organic compounds. shimadzu.com

Table 4: Analytical Techniques and Their Applications in this compound Research

Technique Information Obtained Application
¹H NMR SpectroscopyProton environment, connectivityStructural elucidation
¹³C NMR SpectroscopyCarbon skeletonStructural elucidation
Infrared SpectroscopyFunctional groupsIdentification of key bonds
Mass SpectrometryMolecular weight, fragmentation patternStructural confirmation, molecular formula determination
Thin-Layer ChromatographyPurity, reaction progressQualitative analysis
Gas ChromatographyPurity, quantificationQuantitative analysis, separation of volatile components

Advanced Kinetic Analytical Techniques for Reaction Rate Determination

Similarly, a review of scientific literature did not yield any specific studies on the reaction kinetics of this compound using advanced analytical techniques. Such techniques are crucial for understanding the mechanisms of chemical reactions, including reaction rates, orders, and activation energies. Modern kinetic studies often employ methods like stopped-flow spectroscopy, which allows for the monitoring of rapid reactions in solution, or various chromatographic techniques coupled with mass spectrometry to track the concentration of reactants and products over time. nih.gov The determination of a reaction rate law, for instance, provides a mathematical description of how the rate of reaction depends on the concentration of the reactants. nih.gov Without experimental data, the reactivity and mechanistic pathways of this compound remain uncharacterized in the scientific literature.

Due to the absence of specific research findings for this compound in the areas requested, the generation of detailed research findings and data tables is not possible.

Emerging Research Frontiers and Future Academic Perspectives

Exploration of Underexplored Reaction Pathways and Novel Transformations

The reactivity of N-methyl-2-(methylamino)propanamide is largely inferred from the behavior of its constituent functional groups. However, the interplay between the secondary amine and the tertiary amide offers avenues for novel transformations that remain largely unexplored.

Current research on related N-methylated compounds suggests several potential reaction pathways. For instance, N-methylamides can undergo various transformations such as oxidation, reduction, and substitution. The presence of the secondary amine in this compound introduces possibilities for intramolecular reactions, leading to the formation of heterocyclic structures. One such potential transformation is an intramolecular cyclization to form substituted piperazinones, which are valuable scaffolds in medicinal chemistry.

Another area ripe for investigation is the selective functionalization of the two distinct nitrogen atoms. Developing methodologies to selectively N-alkylate, N-acylate, or N-arylate either the secondary amine or the amide nitrogen would provide access to a diverse library of derivatives with potentially unique properties.

Furthermore, the chiral center at the α-carbon invites exploration into stereoselective reactions. Enantioselective synthesis and transformations of this compound could yield compounds with specific biological activities, a cornerstone of modern drug discovery. The well-known Hofmann rearrangement of primary amides to amines could be investigated for related transformations in this more complex system. wikipedia.org

Table 1: Potential Underexplored Reactions of this compound

Reaction TypePotential ReagentsPotential ProductsResearch Focus
Intramolecular CyclizationHeat, Acid/Base CatalystSubstituted PiperazinonesSynthesis of heterocyclic compounds
Selective N-AlkylationAlkyl halides, Protective Group StrategiesMono- or Di-alkylated DerivativesAccess to diverse chemical libraries
Stereoselective ReductionChiral Reducing AgentsEnantiopure Amino AlcoholsDevelopment of chiral auxiliaries
Oxidative CouplingTransition Metal CatalystsDimeric or Polymeric StructuresNovel materials synthesis

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly integral to synthetic organic chemistry. The development of sustainable and environmentally benign synthetic routes to this compound is a critical future direction. Traditional methods for amide bond formation often rely on coupling reagents that generate significant waste.

Atom-economic approaches, such as the direct coupling of carboxylic acids and amines, are highly desirable. Recent research has shown the potential of cooperative catalysis, for instance using a combination of an organic base like DABCO and iron oxide nanoparticles (Fe₃O₄), for the N-methyl amidation of carboxylic acids. nih.gov Such methods, which avoid stoichiometric activating agents, could be adapted for the synthesis of this compound.

Another promising avenue is the use of bio-derived feedstocks. For example, levulinic acid, a platform chemical derivable from biomass, can be converted into N-substituted-5-methyl-2-pyrrolidones through reductive amination. nist.gov Investigating pathways from similar bio-based starting materials to this compound could significantly enhance its green credentials.

The use of continuous flow reactors represents another leap towards sustainable production. Flow chemistry offers improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up of reactions, all of which are beneficial for industrial applications.

Integration of Advanced Computational Chemistry for Accelerated Discovery

Computational chemistry provides powerful tools to predict molecular properties, elucidate reaction mechanisms, and guide experimental design, thereby accelerating the pace of research. For this compound, computational studies can offer profound insights.

Density Functional Theory (DFT) calculations can be employed to investigate the compound's conformational landscape, electronic structure, and spectroscopic properties. Such studies can help in understanding the reactivity of the different functional groups and predict the outcomes of various chemical transformations. For instance, computational modeling can help in understanding the intricate molecular interactions in mixtures and reaction media. researchgate.net

Molecular dynamics (MD) simulations can be used to study the interactions of this compound with biological macromolecules, such as enzymes or receptors. This can provide a rational basis for its potential applications in medicinal chemistry. The PubChem database already contains computed properties for the related compound N,N-dimethyl-2-(methylamino)propanamide, such as its XLogP3 value of -0.3, which suggests good water solubility. nih.gov

Furthermore, computational screening of virtual libraries of this compound derivatives can help in identifying candidates with desired properties for specific applications, thus streamlining the experimental workflow.

Table 2: Potential Computational Studies on this compound

Computational MethodResearch ApplicationPredicted Outcomes
Density Functional Theory (DFT)Reaction mechanism elucidationTransition state energies, activation barriers
Molecular Dynamics (MD)Binding affinity to biological targetsFree energy of binding, interaction modes
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activityIdentification of key structural features
Virtual ScreeningDiscovery of novel derivativesHit compounds for further experimental validation

Potential Intersections with Catalysis and Materials Science Research

The unique structural features of this compound suggest its potential utility in the fields of catalysis and materials science, although these areas are currently nascent.

In catalysis, the presence of two nitrogen atoms and a chiral center makes it a candidate for use as a chiral ligand in asymmetric catalysis. The synthesis of metal complexes incorporating this compound could lead to novel catalysts for a variety of organic transformations. The ability of related amino amides to act as ligands for metal ions has been noted, suggesting this is a fertile ground for research. smolecule.com

In materials science, the ability of the amide and amine groups to participate in hydrogen bonding suggests that this compound and its derivatives could be building blocks for supramolecular assemblies and functional materials. Polymers incorporating this moiety could exhibit interesting properties, such as specific recognition capabilities or responsiveness to external stimuli. While Sigma-Aldrich provides the related compound N,N-Dimethyl-2-(methylamino)propanamide for research in material science and chemical synthesis, specific applications are yet to be widely documented.

The exploration of this compound as a monomer in polymerization reactions could lead to the development of new polyamides with tailored properties. Its bifunctionality also makes it a potential cross-linking agent in polymer chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-methyl-2-(methylamino)propanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution using propionyl chloride and methylamine derivatives. For example, N,N-Dimethyl-3-(methylamino)propanamide (CAS 17268-50-7) is prepared by reacting dimethylamine with propionyl chloride under controlled anhydrous conditions . Optimization includes using sodium alkoxides (e.g., sodium ethoxide) to enhance reaction efficiency and reduce side products. Purification via recrystallization or column chromatography ensures high purity. Monitoring reaction progress with TLC and adjusting stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of acyl chloride to amine) can improve yields .

Q. How can researchers ensure chiral purity during the synthesis of this compound, and what analytical methods validate enantiomeric excess?

  • Methodological Answer : Chiral purity is maintained by using enantiomerically pure starting materials and avoiding racemization-prone conditions (e.g., high temperatures). Analytical validation employs chiral HPLC with amylose- or cellulose-based columns, complemented by LC-MS for structural confirmation . Polarimetry and circular dichroism (CD) spectroscopy are also used to quantify enantiomeric excess (≥98% required for pharmaceutical intermediates) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?

  • Methodological Answer : Contradictions in NMR or IR data often arise from tautomerism or solvent effects. Use 2D NMR techniques (e.g., HSQC, NOESY) to resolve overlapping signals. Computational tools like density functional theory (DFT) can predict NMR/IR spectra for comparison with experimental data . For ambiguous cases, X-ray crystallography provides definitive structural confirmation .

Q. How can advanced computational chemistry tools (e.g., DFT, molecular docking) predict the biological activity or reactivity of this compound derivatives?

  • Methodological Answer : DFT calculations model electron distribution and reactive sites, predicting regioselectivity in substitution reactions. Molecular docking (using AutoDock Vina or Schrödinger) evaluates binding affinities to biological targets like enzymes or receptors. For example, derivatives with fluorinated groups show enhanced binding to μ-opioid receptors in silico . Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. What are the critical considerations in designing stability studies for this compound under various pH, temperature, and solvent conditions?

  • Methodological Answer : Conduct forced degradation studies at extreme pH (1–13), elevated temperatures (40–60°C), and UV exposure. Use HPLC-UV/PDA to track degradation products, identifying hydrolytic or oxidative pathways. Solvent stability is assessed in polar (e.g., DMSO) and nonpolar (e.g., hexane) media. Data from these studies inform storage conditions (e.g., -20°C under nitrogen) and formulation strategies .

Q. How do structural modifications at the methylamino group influence the compound's pharmacokinetic properties, and what in vitro models best assess these changes?

  • Methodological Answer : Substituents like trifluoroacetyl or cyclopropyl groups alter logP, solubility, and metabolic stability. Use Caco-2 cell monolayers for permeability studies and human liver microsomes (HLMs) for metabolic stability. Pharmacokinetic parameters (e.g., AUC, Cmax) are modeled using in vitro-in vivo extrapolation (IVIVE). For instance, N-methyl to N-cyclopropyl modifications reduce CYP450-mediated metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.